Methyl 6-cyanopicolinate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 6-cyanopyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWTWEJPTYZWMEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652154 | |

| Record name | Methyl 6-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98436-83-0 | |

| Record name | Methyl 6-cyanopyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction to a Versatile Heterocyclic Scaffold

An In-depth Technical Guide to the Chemical Properties of Methyl 6-Cyanopicolinate

Abstract: Methyl 6-cyanopicolinate is a bifunctional heterocyclic compound of significant interest to the scientific community, particularly those in pharmaceutical and agrochemical research. Its unique architecture, featuring a pyridine core functionalized with both a cyano and a methyl ester group, presents a versatile scaffold for the synthesis of complex molecular targets. This guide provides a comprehensive overview of its core chemical properties, spectroscopic profile, reactivity, synthetic utility, and safe handling protocols, designed to empower researchers, scientists, and drug development professionals in their work with this valuable chemical intermediate.

Methyl 6-cyanopicolinate (CAS No. 98436-83-0) is a substituted pyridine derivative that has emerged as a crucial building block in modern organic synthesis.[1] The strategic placement of an electron-withdrawing cyano group and a readily transformable methyl ester on the pyridine ring makes it a highly valuable precursor. The pyridine motif itself is a common feature in numerous biologically active molecules, and this compound provides an efficient entry point for creating diverse libraries of novel compounds.[2] This document serves as a technical resource, consolidating essential data and field-proven insights to facilitate its effective use in research and development settings.

Core Molecular and Physical Properties

The utility of any chemical reagent begins with a fundamental understanding of its physical and structural characteristics. Methyl 6-cyanopicolinate is a white to light yellow solid under standard conditions, a property that influences its handling and reaction setup.[3][4]

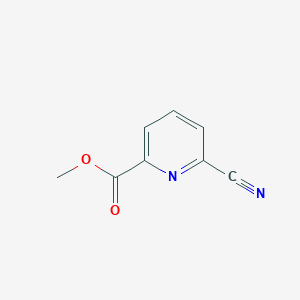

Diagram 1: Chemical Structure of Methyl 6-Cyanopicolinate

Caption: Structure of Methyl 6-Cyanopicolinate.

The key physicochemical properties are summarized below, providing a quick reference for experimental design.

Table 1: Physicochemical Properties of Methyl 6-Cyanopicolinate

| Property | Value | Source(s) |

| CAS Number | 98436-83-0 | [1][5][6] |

| Molecular Formula | C₈H₆N₂O₂ | [1][3] |

| Molecular Weight | 162.15 g/mol | [1][3] |

| Appearance | White to Light Yellow Solid / Powder or Crystals | [3][4] |

| Purity | Typically ≥95-97% | [4][5][7] |

| Boiling Point | 320.3°C at 760 mmHg (Predicted) | [3] |

| Storage | Room temperature, under inert atmosphere | [3][8] |

| SMILES | O=C(OC)C1=NC(C#N)=CC=C1 | [8] |

| InChI Key | RWTWEJPTYZWMEY-UHFFFAOYSA-N | [4] |

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is a cornerstone of scientific integrity. The combination of NMR and IR spectroscopy provides a definitive fingerprint for methyl 6-cyanopicolinate. While raw spectra are instrument-dependent, the expected characteristic signals are highly predictable.

Table 2: Predicted Spectroscopic Data for Methyl 6-Cyanopicolinate

| Technique | Feature | Expected Chemical Shift / Wavenumber | Assignment |

| ¹H NMR | Singlet | ~3.9 ppm | 3H, -OCH₃ (Ester methyl) |

| Multiplets | ~7.5 - 8.5 ppm | 3H, Aromatic protons on the pyridine ring | |

| ¹³C NMR | Signal | ~53 ppm | -OCH₃ (Ester methyl carbon) |

| Signal | ~117 ppm | -C≡N (Cyano carbon) | |

| Signals | ~120 - 150 ppm | Aromatic carbons of the pyridine ring | |

| Signal | ~165 ppm | C=O (Ester carbonyl carbon) | |

| IR Spectroscopy | Strong, Sharp Stretch | ~2230 cm⁻¹ | -C≡N (Nitrile) |

| Strong Stretch | ~1725 cm⁻¹ | C=O (Ester carbonyl) | |

| Stretches | ~1580, 1450 cm⁻¹ | C=C / C=N (Pyridine ring) | |

| Stretch | ~1250 cm⁻¹ | C-O (Ester) |

Standardized Protocol for Spectroscopic Analysis

To ensure reproducibility, a standardized approach to data acquisition is recommended.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 10-20 mg of methyl 6-cyanopicolinate and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer: Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.

-

Acquisition: Cap the tube and insert it into the spectrometer. Acquire a standard ¹H spectrum, followed by a ¹³C spectrum. For enhanced structural elucidation, 2D NMR experiments like COSY and HSQC can be performed.

Protocol 2: IR Spectrum Acquisition (ATR)

-

Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and collect a background spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the crystal.

-

Data Collection: Apply pressure with the anvil to ensure good contact and collect the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).

Chemical Reactivity and Synthetic Pathways

The synthetic value of methyl 6-cyanopicolinate lies in the distinct reactivity of its three main components: the cyano group, the methyl ester, and the pyridine ring. This trifecta of functionality allows for sequential and selective transformations.

Diagram 2: Key Reaction Pathways of Methyl 6-Cyanopicolinate

Caption: Major chemical transformations of the ester and cyano functional groups.

Reactions at the Ester Group

The methyl ester at the C-2 position is a classic electrophilic site.

-

Hydrolysis: It can be readily hydrolyzed under either acidic or basic conditions to yield 6-cyanopicolinic acid. This transformation is often a key step to enable further reactions, such as amide coupling, using standard peptide coupling reagents.

-

Amidation/Transesterification: The ester can react with amines to form the corresponding amides or with other alcohols under catalytic conditions to form different esters.

Reactions at the Cyano Group

The nitrile functionality at the C-6 position is a versatile handle for introducing nitrogen-containing groups.

-

Reduction: The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) or chemical hydrides like lithium aluminum hydride (LiAlH₄). This opens up pathways to a wide range of derivatives.

-

Hydrolysis: Under strong acidic conditions, the nitrile can be hydrolyzed, typically to a primary amide and subsequently to a carboxylic acid, yielding pyridine-2,6-dicarboxylic acid derivatives.

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system. While the positions are substituted, the ring nitrogen can still participate in reactions, such as the formation of N-oxides using oxidizing agents like m-CPBA. This can modulate the electronic properties of the ring and influence the reactivity of the substituents.

Synthesis and Purification Workflow

Understanding the synthesis of a reagent is critical for quality assessment. Methyl 6-cyanopicolinate is typically prepared from a more common precursor, such as a halogenated picolinate. A common and effective method is the nucleophilic substitution of a bromine or chlorine atom with a cyanide source, catalyzed by a transition metal.

Diagram 3: Representative Synthetic Workflow

Caption: Flowchart for the synthesis of methyl 6-cyanopicolinate via cyanation.

Experimental Protocol: Synthesis from Methyl 6-bromopicolinate

This protocol is adapted from standard cyanation procedures for aryl halides.[9]

-

Inert Atmosphere: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser. Allow to cool and flush with an inert gas (Argon or Nitrogen).

-

Reagent Addition: To the flask, add methyl 6-bromopicolinate (1.0 eq), copper(I) cyanide (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Solvent: Add anhydrous, degassed dimethylformamide (DMF) via syringe.

-

Reaction: Heat the reaction mixture to 110-120°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the mixture to room temperature. Carefully quench the reaction with an aqueous solution of sodium bicarbonate or ammonia/EDTA to complex the copper salts.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the pure product.

Applications in Medicinal Chemistry and Beyond

The bifunctional nature of methyl 6-cyanopicolinate makes it a powerful intermediate in the development of high-value molecules.

-

Pharmaceutical Intermediates: It is a key precursor in synthesizing drug candidates.[3] The pyridine scaffold is prevalent in molecules targeting a range of therapeutic areas, including neurological disorders, cancer, and viral infections.[2][3] The cyano and ester groups serve as handles to build out more complex structures with specific biological activities.

-

Agrochemicals: The pyridine ring is also a core component of many modern herbicides and insecticides.[3] This building block allows for the systematic modification of substituents to optimize efficacy and selectivity in crop protection agents.

-

Materials Science: Pyridine derivatives are employed in the creation of functional materials like coordination polymers and organic light-emitting diodes (OLEDs).[2] Methyl 6-cyanopicolinate can serve as a ligand or monomer in the synthesis of these advanced materials.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. The following guidelines are derived from available Safety Data Sheets (SDS).[10][11]

Table 3: Safety and Handling Information

| Category | Recommendation | Source(s) |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. May cause respiratory irritation. | [10][11] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat. | [10][11] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. Avoid contact with skin and eyes. | [10][11][12] |

| Storage | Keep container tightly closed. Store in a cool, dark, and dry place. Store under an inert atmosphere. | [3][8][10] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | [10][11] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists. | [10][11] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. | [10][11] |

Conclusion

Methyl 6-cyanopicolinate is more than just a chemical; it is an enabling tool for innovation. Its well-defined structure, predictable reactivity, and versatile functional groups provide chemists with a reliable platform for molecular design and synthesis. By understanding its core chemical properties, from its spectroscopic signature to its reaction pathways and safety profile, researchers can confidently and efficiently leverage this building block to construct the next generation of pharmaceuticals, agrochemicals, and advanced materials.

References

-

Methyl 6-cyanopicolinate, 97% Purity, C8H6N2O2, 25 grams. (n.d.). CP Lab Safety. Retrieved January 6, 2026, from [Link]

-

Methyl 6-cyanopicolinate. (n.d.). MySkinRecipes. Retrieved January 6, 2026, from [Link]

-

Al-Subaie, A. M. (2012). Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 6-chloropicolinate. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Methyl 6-cyanopicolinate. (n.d.). Chemicalbridge. Retrieved January 6, 2026, from [Link]

Sources

- 1. 6-CYANO-2-PYRIDINE CARBOXYLIC ACID METHYL ESTER | 98436-83-0 [amp.chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 6-cyanopicolinate [myskinrecipes.com]

- 4. Methyl 6-cyanopicolinate | 98436-83-0 [sigmaaldrich.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. Methyl 6-cyanopicolinate,98436-83-0-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]

- 7. calpaclab.com [calpaclab.com]

- 8. 98436-83-0|Methyl 6-cyanopicolinate|BLD Pharm [bldpharm.com]

- 9. irl.umsl.edu [irl.umsl.edu]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methyl 6-cyanopicolinate synthesis pathways

An In-depth Technical Guide to the Synthesis of Methyl 6-Cyanopicolinate

Introduction

Methyl 6-cyanopicolinate is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid pyridine core, substituted with both an electron-withdrawing cyano group and a methyl ester, offers versatile handles for further chemical transformations. This guide provides a comprehensive overview of the primary synthetic pathways to methyl 6-cyanopicolinate, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of these routes, provide detailed experimental protocols, and offer insights into the practical considerations for each method.

Core Synthetic Strategies

The synthesis of methyl 6-cyanopicolinate primarily revolves around the introduction of a cyano group onto a pre-functionalized picolinic acid or pyridine-2-carboxylate backbone. The choice of strategy often depends on the availability of starting materials, scalability, and tolerance to various functional groups. The most prevalent and effective methods include:

-

Nucleophilic Aromatic Substitution of Halogenated Picolinates: A robust and widely used approach involving the displacement of a halide (typically chloro or bromo) at the 6-position of a methyl picolinate derivative with a cyanide salt.

-

The Sandmeyer Reaction of Aminopicolinates: A classic transformation that converts a 6-aminopicolinate into the corresponding cyano-substituted compound via a diazonium salt intermediate.

-

Cyanation via Pyridine N-Oxide Activation: A method that proceeds through the activation of the pyridine ring by N-oxidation, facilitating nucleophilic attack by a cyanide source.

This guide will now explore each of these pathways in detail.

Pathway 1: Nucleophilic Aromatic Substitution of Halogenated Picolinates

This is arguably the most direct and frequently employed method for the synthesis of methyl 6-cyanopicolinate. The reaction involves the treatment of a methyl 6-halopicolinate (where the halogen is typically chlorine or bromine) with a cyanide source, often in the presence of a catalyst.

Mechanistic Rationale

The electron-withdrawing nature of the pyridine nitrogen and the ester group enhances the electrophilicity of the C6 position, making it susceptible to nucleophilic attack by the cyanide ion. The reaction generally proceeds via an addition-elimination mechanism (SNAr). The use of copper(I) cyanide (CuCN) is common, as it not only acts as the cyanide source but also facilitates the displacement of the halide through a catalytic cycle. Palladium or nickel-catalyzed cyanation reactions have also emerged as powerful alternatives, often allowing for milder reaction conditions and broader substrate scope.[1][2]

Experimental Protocol: Cyanation of Methyl 6-Chloropicolinate

Materials:

-

Methyl 6-chloropicolinate

-

Sodium cyanide (NaCN) or Copper(I) cyanide (CuCN)

-

Palladium(II) acetate (Pd(OAc)2)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Sodium carbonate (Na2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add methyl 6-chloropicolinate (1.0 eq), sodium cyanide (1.2 eq), palladium(II) acetate (0.05 eq), and dppf (0.1 eq).

-

Under a nitrogen atmosphere, add anhydrous DMF to dissolve the reactants.

-

Add sodium carbonate (2.0 eq) to the reaction mixture.

-

Heat the mixture to 120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure methyl 6-cyanopicolinate.

Data Summary:

| Parameter | Value |

| Starting Material | Methyl 6-chloropicolinate |

| Key Reagents | NaCN, Pd(OAc)2, dppf |

| Solvent | DMF |

| Temperature | 120 °C |

| Typical Yield | 70-85% |

| Purity | >95% (by HPLC) |

Visualization:

Caption: SNAr pathway for the synthesis of methyl 6-cyanopicolinate.

Pathway 2: The Sandmeyer Reaction of Aminopicolinates

The Sandmeyer reaction is a versatile method for introducing a variety of functional groups, including the cyano group, onto an aromatic ring via a diazonium salt intermediate.[3][4][5] This pathway is particularly useful when the corresponding 6-aminopicolinate is readily available.

Mechanistic Rationale

The reaction proceeds in two main stages. First, the primary aromatic amine is converted to a diazonium salt by treatment with a nitrite source (e.g., sodium nitrite) in an acidic medium. In the second stage, the diazonium salt is treated with a copper(I) cyanide solution. The copper(I) salt catalyzes the decomposition of the diazonium salt, leading to the formation of an aryl radical and dinitrogen gas. The aryl radical then reacts with the cyanide to form the desired product.[6]

Experimental Protocol: Sandmeyer Reaction of Methyl 6-Aminopicolinate

Materials:

-

Methyl 6-aminopicolinate

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO2)

-

Copper(I) cyanide (CuCN)

-

Potassium cyanide (KCN)

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Diazotization:

-

Dissolve methyl 6-aminopicolinate (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of N2 gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Data Summary:

| Parameter | Value |

| Starting Material | Methyl 6-aminopicolinate |

| Key Reagents | NaNO2, HCl, CuCN |

| Solvent | Water, Dichloromethane |

| Temperature | 0-5 °C (diazotization), 50-60 °C (cyanation) |

| Typical Yield | 60-75% |

| Purity | >95% (by HPLC) |

Visualization:

Caption: Sandmeyer reaction pathway for methyl 6-cyanopicolinate synthesis.

Pathway 3: Cyanation via Pyridine N-Oxide Activation

Activation of the pyridine ring through N-oxidation provides an alternative route for introducing a cyano group, particularly at the 2- and 6-positions. This method avoids the use of halogenated precursors.

Mechanistic Rationale

The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making the C2 and C6 positions more susceptible to nucleophilic attack. Treatment of the pyridine N-oxide with an activating agent, such as dimethyl sulfate or a phosphoryl chloride, forms a reactive intermediate. Subsequent addition of a cyanide source leads to the formation of the cyanopyridine derivative.[7]

Experimental Protocol: From Methyl Picolinate N-oxide

Materials:

-

Methyl picolinate N-oxide

-

Trimethylsilyl cyanide (TMSCN)

-

Triethylamine (Et3N)

-

Acetonitrile (CH3CN)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate

Procedure:

-

To a solution of methyl picolinate N-oxide (1.0 eq) in anhydrous acetonitrile, add triethylamine (2.0 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add trimethylsilyl cyanide (1.5 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Summary:

| Parameter | Value |

| Starting Material | Methyl picolinate N-oxide |

| Key Reagents | TMSCN, Et3N |

| Solvent | Acetonitrile |

| Temperature | 0 °C to room temperature |

| Typical Yield | 50-70% |

| Purity | >95% (by HPLC) |

Visualization:

Sources

An In-depth Technical Guide to Methyl 6-cyanopicolinate (CAS No. 98436-83-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-cyanopicolinate, with the CAS number 98436-83-0, is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research. Its pyridine core, substituted with a cyano group and a methyl ester, offers multiple reactive sites for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a focus on its role as a key intermediate in the development of novel therapeutic agents and agrochemicals.

Chemical Identity and Physicochemical Properties

Methyl 6-cyanopicolinate is systematically named methyl 6-cyanopyridine-2-carboxylate. It is also commonly referred to as 6-cyano-2-pyridinecarboxylic acid methyl ester. This compound is a white to light-yellow powder or crystalline solid under standard conditions.[1]

Table 1: Physicochemical Properties of Methyl 6-cyanopicolinate

| Property | Value | Source(s) |

| CAS Number | 98436-83-0 | [2][3] |

| Molecular Formula | C₈H₆N₂O₂ | [4] |

| Molecular Weight | 162.15 g/mol | [4] |

| Appearance | White to light-yellow powder or crystals | [1] |

| Melting Point | 111-113.5 °C | [5] |

| Boiling Point | 320.3 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.25 g/cm³ (Predicted) | [5] |

| Storage | Refrigerator, under an inert atmosphere | [1] |

Synthesis and Manufacturing

The synthesis of methyl 6-cyanopicolinate can be approached through several strategic routes, primarily involving the introduction of the cyano group onto a pre-existing picolinate scaffold.

Cyanation of a 6-Halopicolinate Precursor

A common and effective method for the synthesis of methyl 6-cyanopicolinate involves the nucleophilic substitution of a halogen atom at the 6-position of a methyl picolinate derivative. Methyl 6-chloropicolinate or methyl 6-bromopicolinate are suitable starting materials for this transformation. The reaction is typically carried out using a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The use of a palladium or copper catalyst can facilitate this cyanation reaction.

Experimental Protocol: Cyanation of Methyl 6-chloropicolinate

-

To a solution of methyl 6-chloropicolinate (1 equivalent) in anhydrous DMF, add sodium cyanide (1.2 equivalents).

-

Add a catalytic amount of palladium(II) acetate (0.05 equivalents) and a phosphine ligand, such as triphenylphosphine (0.1 equivalents).

-

Heat the reaction mixture to 100-120 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure methyl 6-cyanopicolinate.

Caption: Synthesis of Methyl 6-cyanopicolinate via Palladium-Catalyzed Cyanation.

From Pyridine N-Oxide Derivatives

Another synthetic approach involves the reaction of a pyridine N-oxide precursor with a cyanide source. This method often proceeds through a Reissert-Henze type reaction. The pyridine N-oxide is first activated with an acylating or sulfonating agent, followed by the addition of a cyanide ion. Subsequent elimination and rearomatization yield the desired 2-cyanopyridine derivative.

Reactivity and Chemical Transformations

The chemical structure of methyl 6-cyanopicolinate provides three main points for further chemical modification: the cyano group, the methyl ester, and the pyridine ring.

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 6-cyanopicolinic acid. This carboxylic acid can then be coupled with various amines to form amides.

-

Reduction of the Cyano Group: The cyano group can be reduced to a primary amine (aminomethyl group) using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This transformation is valuable for introducing a flexible linker.

-

Hydrolysis of the Cyano Group: The nitrile can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, leading to the formation of pyridine-2,6-dicarboxylic acid derivatives.

-

Nucleophilic Addition to the Cyano Group: The cyano group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis.

Caption: Key Chemical Transformations of Methyl 6-cyanopicolinate.

Applications in Research and Development

Methyl 6-cyanopicolinate is a valuable intermediate in the synthesis of a wide range of biologically active molecules.[4]

Pharmaceutical Intermediates

The pyridine scaffold is a common feature in many pharmaceuticals. Methyl 6-cyanopicolinate serves as a precursor for the synthesis of compounds targeting various therapeutic areas, including neurological disorders.[4] The cyano and ester functionalities allow for the introduction of diverse pharmacophores and the modulation of physicochemical properties to optimize drug candidates.

Agrochemical Research

In the field of agrochemicals, this compound is utilized in the development of novel pesticides and herbicides.[4] The pyridine moiety is present in a number of successful crop protection agents, and the reactivity of methyl 6-cyanopicolinate allows for the systematic modification of molecular structures to enhance efficacy and selectivity.

Analytical Characterization

The purity and identity of methyl 6-cyanopicolinate are typically confirmed using a combination of chromatographic and spectroscopic techniques.

Table 2: Analytical Methods for Methyl 6-cyanopicolinate

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the ester group. The chemical shifts and coupling constants are characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring, the cyano group, the carbonyl carbon of the ester, and the methyl carbon. |

| FTIR | Characteristic absorption bands for the C≡N stretch of the nitrile group (around 2230 cm⁻¹), the C=O stretch of the ester (around 1730 cm⁻¹), and C=N and C=C stretching vibrations of the pyridine ring. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (162.15 g/mol ). The fragmentation pattern can provide further structural confirmation. |

| HPLC | A single major peak under appropriate chromatographic conditions, used to assess purity. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point. |

Safety and Handling

Methyl 6-cyanopicolinate should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

Methyl 6-cyanopicolinate is a key synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its well-defined reactivity allows for the strategic elaboration of its structure to generate diverse libraries of compounds for biological screening. This guide has provided a foundational understanding of its properties, synthesis, and applications, which will be of value to researchers working at the forefront of chemical synthesis and life sciences.

References

-

Methyl 6-cyanopicolinate, 97% Purity, C8H6N2O2, 25 grams . CP Lab Safety.

-

CAS 98436-83-0 | Methyl 6-cyanopicolinate . Alchem.Pharmtech.

-

Methyl 6-chloropicolinate | C7H6ClNO2 | CID 242723 . PubChem - NIH.

-

Methyl 6-methylnicotinate | C8H9NO2 | CID 231548 . PubChem - NIH.

-

Methyl 6-bromopicolinate(26218-75-7) 1H NMR spectrum . ChemicalBook.

-

Methyl 6-cyanopicolinate | 98436-83-0 . Sigma-Aldrich.

-

6-CYANO-2-PYRIDINE CARBOXYLIC ACID METHYL ESTER | 98436-83-0 . ChemicalBook.

-

Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents . MDPI.

-

Supporting Information . The Royal Society of Chemistry.

-

Supporting Information . The Royal Society of Chemistry.

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) . Human Metabolome Database.

-

13C NMR Chemical Shifts . Oregon State University.

-

Methyl 6-cyanopicolinate . MySkinRecipes.

-

NMR Spectroscopy :: 1H NMR Chemical Shifts . Organic Chemistry Data.

-

Methyl picolinate(2459-07-6) 13C NMR spectrum . ChemicalBook.

-

NMR Spectroscopy :: 13C NMR Chemical Shifts . Organic Chemistry Data.

-

(12) United States Patent . Googleapis.com.

-

Methyl picolinate(2459-07-6) 1H NMR spectrum . ChemicalBook.

-

Methyl 6-methylpicolinate | 13602-11-4 . Sigma-Aldrich.

-

Methyl 6-cyanopicolinate . MySkinRecipes.

-

Methyl 6-Bromopicolinate: A Key Building Block for Organic Synthesis .

-

Novel methyl helianthrones as photosensitizers: synthesis and biological evaluation . PubMed.

-

EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters . Google Patents.

-

GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants . MDPI.

-

Estimation of drug-likeness properties of GC–MS separated bioactive compounds in rare medicinal Pleione maculata using molecular docking technique and SwissADME in silico tools . PMC - PubMed Central.

-

Separation of 6-Methyl coumarin on Newcrom R1 HPLC column . SIELC Technologies.

-

Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis . PubMed.

-

GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide . Benchchem.

-

Quinoline, 6-methyl- - the NIST WebBook . National Institute of Standards and Technology.

-

US4761494A - Preparation of cyanomethyl esters . Google Patents.

-

Exploring the potential application of pharmaceutical intermediates in drug synthesis-Hebei Zhuanglai Chemical Trading Co.,Ltd .

-

Mass spectra with fragmentation and annotated molecular structures of... . ResearchGate.

-

Methyl 6-(hydroxymethyl)picolinate | C8H9NO3 | CID 11513809 . PubChem - NIH.

-

Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids . ResearchGate.

-

Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators . MDPI.

-

US2993904A - Preparation of 6-methylnicotinic acid . Google Patents.

-

Spectrophotometric Analysis of the Cyanide Metabolite 1-Aminothiazoline-6-Carboxylic Acid . DTIC.

-

Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents . ResearchGate.

-

Quinoline, 6-methyl- - the NIST WebBook . National Institute of Standards and Technology.

-

An exemplary six-step synthesis route for an intermediate in a drug... . ResearchGate.

-

[Application of methyl in drug design] . PubMed.

-

6-Methyl picolinic acid - Optional[FTIR] - Spectrum . SpectraBase.

-

Methyl 6-methylpicolinate | 13602-11-4 . Sigma-Aldrich.

-

Methyl 6-aminopicolinate | 36052-26-3 . Sigma-Aldrich.

-

Mecrylate - the NIST WebBook . National Institute of Standards and Technology.

-

Synthesis and biological evaluation of 2-(2-methyl-6-(quinolin-3-yl)nicotinoyl)-N-alkylhydrazine-1-carboxamide derivtives as anti-tumor agents targeting Nur77 . ResearchGate.

Sources

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyridinecarbonitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinecarbonitriles, a class of heterocyclic compounds featuring a pyridine ring substituted with one or more nitrile groups, represent a cornerstone of modern organic synthesis and are integral to the development of a vast array of commercial products. From life-saving pharmaceuticals and innovative agrochemicals to advanced materials, the influence of these versatile scaffolds is undeniable. This technical guide provides a comprehensive exploration of the discovery and historical evolution of pyridinecarbonitriles. It navigates through the seminal moments of their initial synthesis, the revolutionary impact of industrial processes like ammoxidation, and the continuous innovation in synthetic methodologies that have cemented their importance in the chemical sciences. This guide is designed to offer researchers, scientists, and drug development professionals a deep, field-proven understanding of the causality behind experimental choices and the logical progression of scientific discovery in this critical area of chemistry.

The Dawn of Pyridinecarbonitriles: Foundational Syntheses

The story of pyridinecarbonitriles is intrinsically linked to the broader history of pyridine chemistry. While the German chemist Adolf von Baeyer was conducting pioneering work on the synthesis of pyridine derivatives in the late 19th and early 20th centuries, the specific discovery of pyridinecarbonitriles emerged from subsequent investigations into the functionalization of the pyridine ring.[1][2]

The three basic isomers of pyridinecarbonitrile—2-cyanopyridine, 3-cyanopyridine (nicotinonitrile), and 4-cyanopyridine—were not discovered simultaneously but rather through distinct synthetic efforts targeting the introduction of the cyano group onto the pyridine scaffold.

The Emergence of 3-Cyanopyridine (Nicotinonitrile)

The history of nicotinonitrile, arguably the most commercially significant of the isomers due to its role as a precursor to Vitamin B3 (niacin), began in the early 20th century. Initial reports in the 1920s described the formation of nicotinonitrile from the dehydration of its corresponding amide, nicotinamide. This classical approach remains a viable laboratory-scale synthesis.

A significant early industrial synthesis of nicotinonitrile involved the reaction of 3-bromopyridine with cuprous cyanide, a method detailed in a 1949 patent. This reaction provided a direct route to the 3-cyano substituted pyridine, albeit with the use of heavy metal reagents.

Pioneering the Synthesis of 2-Cyanopyridine

The first documented synthesis of 2-cyanopyridine dates back to a 1946 patent, which described the reaction of cyanogen with 1,3-dienes. This method represented a novel approach to constructing the cyanopyridine ring system. Other early methods for the preparation of 2-cyanopyridine involved the reaction of cyanide ions with activated pyridine N-oxides. The N-oxide functionality activates the 2- and 4-positions of the pyridine ring, facilitating nucleophilic attack by the cyanide ion.

The Path to 4-Cyanopyridine

The synthesis of 4-cyanopyridine historically followed similar pathways to its 2-isomer, often relying on the activation of the pyridine ring. The reaction of pyridine N-oxide with a cyanating agent could yield a mixture of 2- and 4-cyanopyridines. The industrial-scale production of 4-cyanopyridine, however, would later be dominated by the ammoxidation of 4-methylpyridine (γ-picoline).

The Evolution of Synthetic Methodologies: From Classical Reactions to Catalytic Revolutions

The journey of pyridinecarbonitrile synthesis is a compelling narrative of chemical innovation, driven by the need for more efficient, scalable, and environmentally benign processes.

Classical Synthetic Approaches

The foundational syntheses of pyridinecarbonitriles relied on established organic reactions, often characterized by harsh reaction conditions and the use of stoichiometric, and sometimes toxic, reagents.

Table 1: Overview of Classical Synthetic Methods for Pyridinecarbonitriles

| Method | Pyridinecarbonitrile Isomer(s) | Key Reagents | General Conditions | Noteworthy Aspects |

| Dehydration of Amides | 3-Cyanopyridine (from Nicotinamide) | Dehydrating agents (e.g., P₂O₅, SOCl₂) | Elevated temperatures | A direct and conceptually simple laboratory preparation.[3] |

| From Halopyridines | 2-, 3-, and 4-Cyanopyridines | Metal cyanides (e.g., CuCN, KCN) | High temperatures, polar solvents | A common method for introducing the cyano group via nucleophilic substitution. |

| From Pyridine N-Oxides | 2- and 4-Cyanopyridines | Cyanating agents (e.g., KCN, TMSCN) | Activation of the pyridine ring | Regioselectivity can be a challenge, often yielding a mixture of isomers. |

| Reaction with Cyanogen | 2-Cyanopyridine and derivatives | 1,3-Dienes | Elevated temperatures and pressures | An early, innovative approach to constructing the cyanopyridine skeleton.[4] |

Experimental Protocol: Classical Synthesis of 3-Cyanopyridine (Nicotinonitrile) by Dehydration of Nicotinamide

Objective: To synthesize 3-cyanopyridine via the dehydration of nicotinamide using phosphorus pentoxide.

Materials:

-

Nicotinamide (1 mole equivalent)

-

Phosphorus pentoxide (P₂O₅) (1.5-2 mole equivalents)

-

Sand (optional, as a heat moderator)

-

Round-bottom flask

-

Distillation apparatus

-

Heating mantle

-

Ice bath

-

Sodium carbonate solution (saturated)

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate

Procedure:

-

In a dry round-bottom flask, thoroughly mix nicotinamide and phosphorus pentoxide. Adding sand can help to moderate the reaction.

-

Assemble a distillation apparatus, ensuring all glassware is dry.

-

Heat the mixture gently at first, then more strongly, to initiate the dehydration reaction. The reaction is exothermic.

-

The 3-cyanopyridine product will distill over. Collect the distillate in a receiving flask cooled in an ice bath.

-

Once the distillation is complete, allow the apparatus to cool.

-

Dissolve the collected distillate in dichloromethane.

-

Wash the organic solution with a saturated sodium carbonate solution to neutralize any acidic impurities, followed by a water wash.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation.

-

The crude 3-cyanopyridine can be further purified by vacuum distillation or recrystallization.

Causality: The choice of a powerful dehydrating agent like phosphorus pentoxide is crucial for efficiently removing the elements of water from the primary amide group of nicotinamide to form the nitrile. The distillation allows for the in-situ removal of the product from the reaction mixture, driving the equilibrium towards the formation of the cyanopyridine.

The Ammoxidation Revolution: A Paradigm Shift in Industrial Production

The mid-20th century witnessed a transformative development in the industrial synthesis of pyridinecarbonitriles: the advent of catalytic vapor-phase ammoxidation. This process, which involves the reaction of a methylpyridine (picoline) with ammonia and oxygen (typically from air) over a solid-state catalyst at high temperatures, revolutionized the production of all three isomers.

The ammoxidation process offers several key advantages over classical methods:

-

High Efficiency and Selectivity: Modern catalysts provide high conversion rates of the starting picolines and excellent selectivity for the desired cyanopyridine isomer.

-

Cost-Effectiveness: The use of inexpensive starting materials (picolines, ammonia, and air) makes this a highly economical process for large-scale production.[5][6]

-

Continuous Operation: Ammoxidation is typically carried out in a continuous flow reactor, allowing for consistent and high-throughput production.

Modern Synthetic Advances: Precision, Efficiency, and Sustainability

While ammoxidation remains the industrial mainstay, contemporary research continues to explore novel and refined synthetic routes to pyridinecarbonitriles, often with a focus on functionalized derivatives, milder reaction conditions, and principles of green chemistry.

-

Direct C-H Cyanation: This atom-economical approach involves the direct introduction of a cyano group onto the pyridine ring, bypassing the need for pre-functionalized starting materials like halopyridines or N-oxides. These reactions often employ transition metal catalysts and various cyanide sources.

-

Multi-Component Reactions (MCRs): MCRs have emerged as a powerful tool for the one-pot synthesis of highly substituted and functionalized pyridinecarbonitriles from simple and readily available starting materials. These reactions offer high efficiency and molecular diversity. A notable example is the synthesis of 2-amino-3-cyanopyridine derivatives.

The Broad Impact of Pyridinecarbonitriles: Key Applications

The commercial value and scientific interest in pyridinecarbonitriles stem from their utility as versatile intermediates in the synthesis of a wide range of valuable products.

In the Realm of Pharmaceuticals

Pyridinecarbonitriles are indispensable building blocks in the pharmaceutical industry.

-

Nicotinonitrile (3-Cyanopyridine): As mentioned, its primary importance lies in its role as the direct precursor to nicotinic acid (niacin) and nicotinamide, essential B vitamins.[7]

-

2-Cyanopyridine: This isomer is a key intermediate in the synthesis of the bronchodilator rimiterol hydrobromide .[4]

-

Substituted Pyridinecarbonitriles: These are crucial for the synthesis of proton pump inhibitors such as omeprazole , lansoprazole , and pantoprazole .

In Agrochemicals: Protecting and Enhancing Crops

The pyridine ring is a common feature in many agrochemicals, and pyridinecarbonitriles serve as important precursors.

-

2-Cyanopyridine: Used in the synthesis of the herbicide picloram .

-

3-Cyanopyridine: A building block for the high-efficiency herbicide nicosulfuron .[1]

In Materials Science: The Future of Displays

The unique electronic properties of pyridinecarbonitrile derivatives have led to their application in the cutting-edge field of materials science.

-

Organic Light-Emitting Diodes (OLEDs): Certain substituted pyridinecarbonitriles have been developed as highly efficient blue thermally activated delayed fluorescence (TADF) emitters, which are crucial for the next generation of energy-efficient displays and lighting.

Conclusion: A Legacy of Innovation and a Future of Possibilities

The history of pyridinecarbonitriles is a testament to the relentless pursuit of synthetic efficiency and the profound impact of chemical innovation on society. From their initial discovery through classical, often arduous, synthetic routes to the revolutionary development of industrial-scale ammoxidation and the elegance of modern catalytic methods, the journey of these heterocyclic compounds has been one of continuous advancement. Today, pyridinecarbonitriles are not merely chemical curiosities but are fundamental to the production of essential medicines, vital agricultural products, and pioneering materials. As synthetic methodologies continue to evolve towards greater sustainability and precision, the scope of applications for pyridinecarbonitriles is set to expand even further, ensuring their continued relevance and importance in the scientific and industrial landscape for years to come.

References

- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Tu, H., Vakulenko, A. V., Akhmedov, N. G., & Murugan, R. (2005).

- Process for preparing 3-cyanopyridine. (1972). U.S.

-

3-cyanopyridine production method. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

Process for obtaining 3-cyanopyridine. (1982, June 23). Justia Patents. Retrieved from [Link]

-

Wikipedia. (2023, December 12). Adolf von Baeyer. Retrieved from [Link]

- Synthesis method of 4-cyanopyridine. (2011). Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Cyanopyridine: The Chemistry Behind Pharma & Agrochemical Innovations. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Cyanopyridine in Specialty Chemical Synthesis. Retrieved from [Link]

- Preparation of 2-cyanopyridines. (1950). U.S.

-

Britannica. (2025, December 12). Adolf von Baeyer. Retrieved from [Link]

- Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.

- American Chemical Society. (2017). Metal-Free Synthesis of C-4 Substituted Pyridine Derivatives Using Pyridine-boryl Radicals via a Radical Addition/Coupling Mechanism: A Combined Computational and Experimental Study. Journal of the American Chemical Society.

- Nagendrappa, G. (n.d.). Johann Friedrich Wilhelm Adolf von Baeyer. Indian Academy of Sciences.

- Adolf von Baeyer. (n.d.).

-

NobelPrize.org. (n.d.). Adolf von Baeyer – Biographical. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). History of the chemical industry, 1750 to 1930. Retrieved from [Link]

Sources

- 1. CN101602719B - Synthesis method of 4-cyanopyridine - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis of 3-cyanopyridine_Chemicalbook [chemicalbook.com]

- 4. US2494204A - Preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 6. 4-Cyanopyridine synthesis - chemicalbook [chemicalbook.com]

- 7. patents.justia.com [patents.justia.com]

Methyl 6-cyanopicolinate IUPAC name and synonyms

An In-depth Technical Guide to Methyl 6-Cyanopicolinate for Advanced Research and Development

Executive Summary

Methyl 6-cyanopicolinate is a highly functionalized pyridine derivative that has emerged as a critical building block in modern medicinal and materials chemistry. Its unique trifunctional structure—comprising a pyridine core, a reactive cyano group, and a versatile methyl ester—offers multiple avenues for synthetic elaboration, making it an invaluable scaffold for the development of complex molecular architectures. This guide provides a comprehensive technical overview of Methyl 6-cyanopicolinate, including its nomenclature, physicochemical properties, a validated synthesis protocol, analytical characterization, key applications in drug discovery, and essential safety protocols. Authored for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with established chemical principles to serve as a definitive resource.

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of reproducible science. Methyl 6-cyanopicolinate is known by several names, which can be a source of ambiguity. The systematic IUPAC name is preferred for formal documentation, while common synonyms are frequently used in supplier catalogs and laboratory shorthand.

The definitive IUPAC name for this compound is Methyl 6-cyanopyridine-2-carboxylate .[1]

Table 1: Chemical Identifiers for Methyl 6-cyanopicolinate

| Identifier | Value | Source(s) |

| IUPAC Name | Methyl 6-cyanopyridine-2-carboxylate | [1] |

| Common Name | Methyl 6-cyanopicolinate | [1] |

| Synonyms | 6-Cyano-2-pyridinecarboxylic acid methyl ester, 6-Cyanopicolinic acid methyl ester | [1][2] |

| CAS Number | 98436-83-0 | [1][2][3][4] |

| Molecular Formula | C₈H₆N₂O₂ | [1][2] |

| SMILES | O=C(OC)C1=NC(C#N)=CC=C1 | [2] |

| InChIKey | RWTWEJPTYZWMEY-UHFFFAOYSA-N | [2] |

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of a reagent is paramount for its effective use in synthesis and for ensuring laboratory safety. Methyl 6-cyanopicolinate is a stable, solid material under standard laboratory conditions.

Table 2: Physicochemical Properties of Methyl 6-cyanopicolinate

| Property | Value | Source(s) |

| Molecular Weight | 162.15 g/mol | [1][2] |

| Appearance | White to light yellow solid, powder, or crystals | |

| Melting Point | 111-113.5 °C | |

| Boiling Point | 320.3 ± 27.0 °C (Predicted) | |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | |

| Storage | Store at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) | [4] |

Analytical Characterization: A Self-Validating System

Confirmation of the compound's identity and purity is critical. While a publicly available spectrum for this specific compound is not provided, its structure allows for a clear prediction of its ¹H NMR spectroscopic signature. A validated synthesis should yield a product consistent with these predictions.

-

¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃): The spectrum is expected to show four distinct signals:

-

A singlet for the methyl ester protons (-OCH₃) around δ 4.0 ppm . Based on the spectrum of the parent Methyl picolinate, this is a reasonable estimation.[5]

-

Three signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the pyridine ring. Based on the known electronic effects and analysis of similar structures like Methyl 6-bromopicolinate[6], the expected pattern would be a triplet and two doublets, with coupling constants characteristic of ortho and meta coupling on a pyridine ring.

-

-

Infrared (IR) Spectroscopy: Key stretches would include a sharp, strong peak for the nitrile (C≡N) group around 2230 cm⁻¹ and a strong carbonyl (C=O) stretch for the ester around 1725 cm⁻¹ .

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 162.15 .

Synthesis Protocol: Cyanation of Methyl 6-bromopicolinate

The synthesis of Methyl 6-cyanopicolinate is most reliably achieved through nucleophilic aromatic substitution, a cornerstone reaction in heterocyclic chemistry. The following protocol utilizes the well-established palladium-catalyzed cyanation of an aryl halide, a method known for its high functional group tolerance and good yields.[7] The starting material, Methyl 6-bromopicolinate, is commercially available.

Rationale and Causality

-

Choice of Cyanide Source: Zinc cyanide (Zn(CN)₂) is chosen over more acutely toxic alkali metal cyanides (e.g., KCN, NaCN). It is less hygroscopic and its covalent nature reduces the concentration of free cyanide ions in solution, enhancing safety and often improving reaction control.[8]

-

Catalyst System: A palladium(0) source, often generated in situ from a Pd(II) precatalyst like Pd₂(dba)₃, is essential for the catalytic cycle. The ligand, dppf (1,1'-Bis(diphenylphosphino)ferrocene), is a robust, electron-rich phosphine that stabilizes the palladium center and facilitates the key oxidative addition and reductive elimination steps.

-

Solvent and Temperature: A high-boiling polar aprotic solvent like DMA (Dimethylacetamide) is used to ensure all reactants remain in solution and to allow the reaction to be heated sufficiently to overcome the activation energy of the C-Br bond cleavage.

Experimental Workflow

Caption: Synthesis workflow for Methyl 6-cyanopicolinate.

Step-by-Step Methodology

-

Vessel Preparation: To a flame-dried, 100-mL Schlenk flask equipped with a magnetic stir bar and condenser, add Methyl 6-bromopicolinate (1.0 eq), zinc cyanide (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 eq).

-

Atmosphere Control: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add anhydrous dimethylacetamide (DMA) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 120 °C and stir vigorously.

-

Monitoring: Monitor the reaction's completion by thin-layer chromatography (TLC) or LC-MS, observing the disappearance of the starting material.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and quench by stirring with a 10% aqueous ammonia solution containing EDTA for 30 minutes to complex the zinc salts.

-

Extraction: Separate the layers and extract the aqueous phase three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

-

Validation: Confirm the structure and purity of the isolated white to light-yellow solid using ¹H NMR, IR, and MS, comparing the data to the expected values outlined in Section 2.1.

Applications in Drug Discovery and Medicinal Chemistry

The true value of Methyl 6-cyanopicolinate lies in its role as a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, serving as a versatile starting point for drug discovery programs.[9][10] The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.

Strategic Value as a Building Block

The three key functional groups of Methyl 6-cyanopicolinate each provide a handle for distinct and orthogonal chemical transformations:

-

The Cyano Group (C6-position):

-

Hydrolysis: Can be hydrolyzed to a carboxylic acid or an amide, which are excellent hydrogen bond donors and acceptors.

-

Reduction: Can be reduced to a primary amine, providing a site for further derivatization (e.g., amidation, sulfonylation).

-

Cyclization: Can participate in cyclization reactions to form fused heterocyclic systems.

-

-

The Methyl Ester (C2-position):

-

Amidation: Can be readily converted to a wide array of amides by reacting with amines, a common strategy for exploring structure-activity relationships (SAR).

-

Hydrolysis: Can be saponified to the corresponding carboxylic acid, improving water solubility or serving as another attachment point.

-

Reduction: Can be reduced to a primary alcohol.

-

-

The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and a site of basicity, which is critical for modulating solubility and target engagement.

This multifunctionality allows for the systematic and divergent synthesis of large compound libraries, accelerating the hit-to-lead optimization process in drug development.[11]

Caption: Role of Methyl 6-cyanopicolinate as a scaffold.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. Methyl 6-cyanopicolinate is classified as an irritant and is harmful if swallowed.

-

GHS Hazard Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Handling Protocol

-

Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

-

Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust.

-

After Handling: Wash hands and face thoroughly after handling the material.

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (nitrogen or argon) is recommended to prevent slow hydrolysis by atmospheric moisture.

Conclusion

Methyl 6-cyanopicolinate is more than a simple chemical reagent; it is a strategic platform for innovation in the molecular sciences. Its well-defined physicochemical properties, accessible synthesis, and immense synthetic versatility make it a cornerstone for researchers aiming to construct novel compounds with tailored biological or material properties. By understanding the principles governing its reactivity and handling it with the requisite care, scientists can fully leverage this powerful building block to accelerate discovery and development programs.

References

-

Alchem.Pharmtech. CAS 98436-83-0 | Methyl 6-cyanopicolinate. [Link]

-

Organic Syntheses. 2-cyano-6-methylpyridine. [Link]

-

Katritzky, A. R., et al. (2005). Preparation of Cyanopyridines by Direct Cyanation. Synthesis, 2005(6), 993–997. [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

ResearchGate. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. [Link]

-

PubChem - NIH. Methyl 6-methylnicotinate. [Link]

-

MDPI. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. [Link]

-

Google Patents. United States Patent US 6,887,880 B2. [Link]

- Google P

-

National Center for Biotechnology Information. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis. [Link]

- Google Patents. CN101602715A - The synthetic method of 2-pyridine carboxylic acid.

- Google Patents.

-

PubMed. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. [Link]

- Google Patents.

-

ResearchGate. New and Unusual Scaffolds in Medicinal Chemistry. [Link]

-

MDPI. Chalcone: A Promising Bioactive Scaffold in Medicinal Chemistry. [Link]

-

Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. [Link]

-

Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation). [Link]

-

KAUST Repository. Photoinduced Nickel-Catalyzed Demethylative Cyanation and Decarboxylative Cyanomethylation of Aryl Halides. [Link]

-

ResearchGate. (PDF) A C‐H Cyanation of 6‐Ring N‐Containing Heteroaromatics. [Link]

- Google Patents. WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines.

-

The Royal Society of Chemistry. Supporting Information. [Link]

Sources

- 1. 6-CYANO-2-PYRIDINE CARBOXYLIC ACID METHYL ESTER | 98436-83-0 [amp.chemicalbook.com]

- 2. 98436-83-0 | Methyl 6-cyanopicolinate | Esters | Ambeed.com [ambeed.com]

- 3. rsc.org [rsc.org]

- 4. 6-CYANO-2-PYRIDINE CARBOXYLIC ACID METHYL ESTER | 98436-83-0 [chemicalbook.com]

- 5. Methyl picolinate(2459-07-6) 1H NMR [m.chemicalbook.com]

- 6. Methyl 6-bromopicolinate(26218-75-7) 1H NMR [m.chemicalbook.com]

- 7. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]

- 8. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]

- 9. Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to the Physical Properties of Methyl 6-cyanopicolinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-cyanopicolinate is a pivotal intermediate in the synthesis of a multitude of pharmaceutical and agrochemical compounds. Its unique molecular architecture, featuring a pyridine ring substituted with both a cyano and a methyl ester group, provides a versatile scaffold for the development of novel bioactive molecules. A thorough understanding of its physical properties, particularly its melting and boiling points, is fundamental for its effective handling, purification, and application in complex synthetic pathways. This guide offers a detailed exploration of these critical parameters, underpinned by established experimental methodologies, to empower researchers in their scientific endeavors.

Core Physical Properties

The precise determination of melting and boiling points serves as a crucial indicator of a compound's purity and identity.[1] For Methyl 6-cyanopicolinate (CAS No. 98436-83-0), these properties are well-defined and are summarized below.

| Physical Property | Value | Conditions | Source |

| Melting Point | 111-113.5 °C | Ambient Pressure | [2] |

| Boiling Point | 320.3 °C | 760 mmHg | [3] |

| Boiling Point (Predicted) | 320.3 ± 27.0 °C | [2] |

Experimental Determination of Physical Properties

The accurate measurement of melting and boiling points is a cornerstone of laboratory practice in organic chemistry. These procedures not only confirm the identity of a substance but also provide a reliable assessment of its purity.[4] Impurities typically lead to a depression and broadening of the melting point range.

Melting Point Determination: Capillary Method

The capillary method is a widely adopted and reliable technique for determining the melting point of a solid organic compound.[5]

-

Sample Preparation: Ensure the Methyl 6-cyanopicolinate sample is completely dry and finely powdered.

-

Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring the open end is used for loading. Tap the sealed end of the tube gently on a hard surface to pack the sample to a height of 1-2 mm.[6]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus, such as a Mel-Temp or DigiMelt unit.[7]

-

Heating and Observation:

-

For an unknown or to establish an approximate melting point, heat the sample rapidly.

-

For a precise measurement, begin heating at a slower rate, approximately 2°C per minute, when the temperature is about 10-15°C below the expected melting point.[7]

-

-

Data Recording: Carefully observe the sample through the viewing lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point of the sample.

-

Cooling and Repetition: Allow the apparatus to cool sufficiently before performing a repeat measurement with a fresh sample in a new capillary tube to ensure accuracy.

Caption: Workflow for determining the melting point of Methyl 6-cyanopicolinate.

Boiling Point Determination: Thiele Tube Method

For determining the boiling point of a liquid, especially with small sample volumes, the Thiele tube method is a classic and effective approach.[8]

-

Sample Preparation: Place approximately 0.5 mL of the liquid sample into a small test tube.

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Heating in Thiele Tube: Clamp the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil), ensuring the heat-circulating arm of the tube is heated gently with a microburner.[8]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid just begins to be drawn back into the capillary tube.[8] This indicates that the vapor pressure of the substance equals the atmospheric pressure.[9]

-

Pressure Correction: Record the atmospheric pressure at the time of the experiment, as boiling points are pressure-dependent.

Caption: Logical sequence for Thiele tube boiling point determination.

Conclusion

The melting and boiling points of Methyl 6-cyanopicolinate are critical physical constants that inform its handling, purification, and use in synthetic chemistry. The methodologies detailed in this guide provide robust and reliable means for the experimental verification of these properties. Adherence to these protocols will ensure the high quality and purity of this important chemical intermediate, thereby contributing to the integrity and success of research and development in the pharmaceutical and agrochemical industries.

References

- Determination of Boiling Points. (n.d.).

- Melting point determination. (n.d.).

- Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination.

- Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. (2021, July 16).

- DETERMINATION OF BOILING POINTS. (n.d.).

- Methyl 6-cyanopicolinate. (n.d.). MySkinRecipes.

- experiment (1) determination of melting points. (2021, September 19).

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S.

- Determination of Melting Point. (n.d.).

- Experiment 1 - Melting Points. (n.d.).

- 6-CYANO-2-PYRIDINE CARBOXYLIC ACID METHYL ESTER | 98436-83-0. (n.d.). ChemicalBook.

Sources

- 1. pennwest.edu [pennwest.edu]

- 2. 6-CYANO-2-PYRIDINE CARBOXYLIC ACID METHYL ESTER | 98436-83-0 [amp.chemicalbook.com]

- 3. Methyl 6-cyanopicolinate [myskinrecipes.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. westlab.com [westlab.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Spectral Data Analysis of Methyl 6-cyanopicolinate: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectral data for Methyl 6-cyanopicolinate (CAS 98436-83-0), a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By elucidating the correlation between the molecular structure and its spectral characteristics, this guide serves as a foundational reference for the identification, characterization, and quality control of this compound. The synthesis of technical interpretation with established spectroscopic principles ensures a self-validating framework for analytical workflows.

Introduction

Methyl 6-cyanopicolinate, with the molecular formula C₈H₆N₂O₂, is a substituted pyridine derivative featuring both a methyl ester and a nitrile functional group. These groups impart a unique electronic and structural profile, making it a versatile building block for the synthesis of more complex molecules, including potent enzyme inhibitors.[1] Accurate and unambiguous structural confirmation is paramount for its application in regulated fields such as drug development. Spectroscopic analysis is the cornerstone of this characterization. This guide details the experimental and predicted spectral data, providing the rationale behind peak assignments and the interpretation of fragmentation patterns, thereby ensuring a high degree of scientific integrity.

Molecular Structure and Analytical Overview

A foundational understanding of the molecular structure is essential for interpreting its spectral output. The relationship between the chemical environment of each atom and its corresponding spectral signal is the core principle of these analytical techniques.

Figure 1: 2D structure of Methyl 6-cyanopicolinate with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

Experimental Protocol: The ¹H NMR spectrum was acquired on a 400 MHz spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as an internal standard (δ 0.00 ppm).

Data and Interpretation: The experimental ¹H NMR data for Methyl 6-cyanopicolinate is presented below.[1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment | Rationale |

| 8.34 | Doublet (d) | 7.9 | 1H | H-3 | Deshielded by the adjacent ring nitrogen and the electron-withdrawing ester group. Coupled to H-4. |

| 8.04 | Triplet (t) | 7.9 | 1H | H-4 | Appears as a triplet due to coupling with two adjacent protons (H-3 and H-5). Its downfield shift is characteristic of pyridine ring protons. |

| 7.88 | Doublet (d) | 7.8 | 1H | H-5 | Deshielded by the ring current and the adjacent electron-withdrawing nitrile group. Coupled to H-4. |

| 4.04 | Singlet (s) | N/A | 3H | -OCH₃ | A characteristic singlet for methyl ester protons, with no adjacent protons to couple with. |

The observed splitting pattern (doublet-triplet-doublet) is characteristic of a 1,2,3-trisubstituted aromatic system, which is consistent with the picolinate ring structure. The downfield chemical shifts of the ring protons are expected due to the electron-withdrawing nature of the pyridine nitrogen, the methyl ester, and the nitrile group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of each carbon atom.

Note: Experimental ¹³C NMR data was not available in the cited literature. The following data is predicted based on established chemical shift increments and analysis of structurally similar compounds.

Predicted Data and Interpretation:

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| ~164 | C=O (Ester) | Carbonyl carbons in esters typically resonate in this downfield region. |

| ~152 | C-2 | Attached to both the ring nitrogen and the ester group, leading to significant deshielding. |

| ~148 | C-6 | Attached to both the ring nitrogen and the nitrile group, causing strong deshielding. |

| ~140 | C-4 | Pyridine ring carbon, downfield shift due to the aromatic system. |

| ~131 | C-5 | Aromatic carbon adjacent to the nitrile-substituted carbon. |

| ~128 | C-3 | Aromatic carbon adjacent to the ester-substituted carbon. |

| ~117 | C≡N (Nitrile) | Nitrile carbons have a characteristic chemical shift in this range. |

| ~53 | -OCH₃ (Methyl) | Aliphatic carbon attached to an electronegative oxygen atom. |

The prediction accounts for the electron-withdrawing effects of the nitrogen heteroatom, the ester, and the nitrile functionalities, which cause the pyridine ring carbons to be significantly deshielded and appear at lower field compared to benzene.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Note: Experimental IR data was not available in the cited literature. The following data is predicted based on characteristic group frequencies.